molecular formula C19H16ClNO3 B5707546 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide CAS No. 618400-82-1

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide

Cat. No.: B5707546
CAS No.: 618400-82-1
M. Wt: 341.8 g/mol
InChI Key: ZZNSKEYRHNLWRG-UHFFFAOYSA-N
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Description

Overview of Furan-2-carboxamide and Related Heterocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental building blocks in medicinal chemistry. chemicalbook.comnih.gov Their unique three-dimensional shapes and distribution of heteroatoms (like oxygen, nitrogen, and sulfur) allow them to interact with biological targets such as enzymes and receptors with high specificity. The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a particularly privileged scaffold. rsc.orgnih.gov It is present in numerous natural products and synthetic molecules with therapeutic properties. rsc.org

The furan-2-carboxamide scaffold, which features an amide group attached to the second position of the furan ring, is of particular interest. Amide bonds are one of the most fundamental linkages in biochemistry, forming the basis of peptides and proteins, and are prevalent in a significant percentage of commercial drugs. The combination of the furan ring and the amide linkage creates a versatile molecular architecture. Organic chemists have developed numerous synthetic methodologies to create diverse libraries of these compounds, enabling extensive exploration of their potential applications. chemicalbook.comresearchgate.net The ability to modify substituents at various positions on both the furan ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties, such as solubility, stability, and target affinity. nih.gov

Significance of Substituted Furamide Architectures for Potential Biological Modulation

The strategic placement of different functional groups onto the core furan-2-carboxamide structure can dramatically influence its biological activity. nih.gov Structure-activity relationship (SAR) studies on various series of substituted furamides have revealed that these modifications can impart a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. bldpharm.comnih.govmdpi.com

Contextualization of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide within the Chemical Research Landscape of Furan Derivatives

The specific compound, this compound, is an example of a disubstituted furan-2-carboxamide. While detailed research studies specifically documenting the synthesis and biological evaluation of this exact molecule are not prevalent in publicly accessible literature, its chemical structure allows for contextualization within the broader field. The molecule is available commercially from chemical suppliers for research purposes, indicating its potential use in screening libraries for drug discovery programs. sigmaaldrich.com

Its structure features two key substitutions:

A 2-chlorophenyl group at the 5-position of the furan ring. The presence of a halogenated phenyl ring is a common feature in many pharmacologically active compounds, often enhancing binding affinity or modifying metabolic stability.

An N-(4-ethoxyphenyl) group on the amide function. Alkoxyphenyl groups, such as the ethoxyphenyl moiety here, can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related N-(alkoxyphenyl) carboxamides have explored their antimicrobial activities. sciforum.net

Therefore, this compound represents a specific combination of structural motifs that are well-established in medicinal chemistry. It exists as a potential candidate for investigation in various biological assays, particularly those where related 5-aryl-furan-2-carboxamides have shown promise. Its place in the research landscape is that of an exploratory molecule, synthesized as part of the diversification of the furan-2-carboxamide scaffold for biological screening.

Compound Information Tables

Below are data tables detailing the known identifiers for the compounds mentioned in this article.

Table 1: this compound

Identifier Value
IUPAC Name 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide
CAS Number 618400-82-1 sigmaaldrich.com
Molecular Formula C₁₉H₁₆ClNO₃
Molecular Weight 341.79 g/mol
Canonical SMILES CCOCc1ccc(NC(=O)c2ccc(o2)c3ccccc3Cl)cc1

An in-depth analysis of the synthetic methodologies and chemical transformations related to the compound This compound reveals a landscape rich with strategic possibilities for its creation and diversification. This article explores the nuanced approaches to its synthesis, from multi-step pathways to the optimization of reaction conditions, and delves into the strategies for developing analogs through derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-23-14-9-7-13(8-10-14)21-19(22)18-12-11-17(24-18)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNSKEYRHNLWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618400-82-1
Record name 5-(2-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-2-FURAMIDE
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Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide. These theoretical studies are instrumental in predicting molecular behavior at the atomic level.

Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p)), are employed to determine optimized molecular geometry, including bond lengths, bond angles, and torsion angles. nih.gov These calculations are fundamental for understanding the molecule's stability and conformational preferences.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier molecular orbital analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds containing heteroatoms, such as the furan (B31954) ring in this compound, the HOMO is often associated with the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack. xisdxjxsu.asia The energy gap is a key parameter in determining the molecule's electronic properties and potential applications in materials science. espublisher.com

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
Energy Gap (ΔE) 4.7

Note: These are representative values to illustrate the concept and are not experimental data for this compound.

Electrostatic Potential (ESP) Mapping and Electron Localization Function (ELF) Assessment

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. xisdxjxsu.asiaresearchgate.net The ESP map displays regions of positive and negative electrostatic potential on the electron density surface, with red indicating electron-rich (nucleophilic) areas and blue representing electron-poor (electrophilic) areas. nih.gov For a molecule like this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the amide and furan moieties, and positive potential near the hydrogen atoms.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. This analysis helps to characterize the nature of chemical bonds, distinguishing between covalent bonds, lone pairs, and core electrons. Together, ESP and ELF assessments offer a comprehensive picture of the molecule's electronic landscape, guiding the understanding of its intermolecular interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict how this compound might interact with biological macromolecules, such as proteins. These methods are crucial in the early stages of drug discovery and development.

Ligand-Protein Docking Studies for Target Interaction Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This technique is used to understand the binding mode and affinity of compounds like this compound with potential biological targets. nih.gov The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. researchgate.net

Docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

Furthermore, these studies allow for a detailed analysis of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the amide group in this compound could act as a hydrogen bond donor or acceptor, while the aromatic rings can participate in pi-stacking and hydrophobic interactions within the protein's binding pocket. Identifying these key interactions is essential for understanding the mechanism of action and for the rational design of more potent analogs.

Table 2: Illustrative Docking Interaction Analysis

Interacting Residue Interaction Type Distance (Å)
Amino Acid 1 Hydrogen Bond 2.9
Amino Acid 2 Hydrophobic 3.5
Amino Acid 3 Pi-Stacking 4.2

Note: This table provides a hypothetical example of the types of interactions and data generated from a docking study and does not represent actual results for this compound.

Identification of Key Binding Residues and Hotspots

Understanding the interaction between a ligand and its biological target at the atomic level is crucial for drug design and optimization. Computational methods are employed to identify the key amino acid residues within a protein's binding site that form significant interactions with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. The identification of these "hotspots" can inform the design of more potent and selective analogs. While specific binding residue data for this compound is not publicly available, the general approach involves molecular docking simulations to predict the binding mode of the compound within a target protein's active site. For instance, in studies of other compounds, molecular docking has been instrumental in identifying key interactions that drive binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

To further investigate the stability of the predicted binding pose and to understand the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations are performed. mdpi.com These simulations model the movement of atoms in the system over time, providing a more realistic representation of the biological environment. mdpi.com MD simulations can reveal changes in the protein's conformation upon ligand binding and assess the stability of the ligand within the binding pocket. samipubco.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the simulation. By analyzing the trajectory of the MD simulation, researchers can gain insights into the flexibility of the ligand and the protein, and identify key intermolecular interactions that persist over time. mdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for a series of active compounds, including this compound, would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds for molecules that possess a similar arrangement of features. nih.govsemanticscholar.org This virtual screening process can significantly expedite the discovery of novel hit compounds with the potential for similar biological activity. semanticscholar.orgnih.gov The quality of a pharmacophore model is often assessed by its ability to distinguish between active and inactive compounds, which can be quantified using metrics like the area under the curve (AUC) and enrichment factor (EF). semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of untested compounds and for guiding the design of new molecules with improved properties. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. For a series of analogs of this compound, this would involve synthesizing and testing a range of structurally related molecules. Various statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), can then be used to build the QSAR model. researchgate.net A well-constructed QSAR model can provide a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with biological activity.

Descriptor Selection and Statistical Validation (e.g., Internal and External Validation)

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors that capture the structural features relevant to the biological activity. nih.govscilit.com These descriptors can be categorized into several classes, including topological, constitutional, geometric, electronic, and thermodynamic descriptors. scribd.com The selection of the most relevant descriptors is often achieved through statistical methods to avoid overfitting the model. nih.gov

The predictive power of a QSAR model must be rigorously validated. nih.govInternal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the robustness of the model. External validation , where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is essential to evaluate its true predictive ability. nih.gov A high correlation between the experimental and predicted activities for the test set indicates a reliable and predictive QSAR model.

In Silico ADME Prediction for Drug-Likeness and Chemical Profile

In addition to predicting biological activity, computational methods are widely used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.comnih.govrsc.org These in silico predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov Various computational models can predict key ADME parameters such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org The "drug-likeness" of a compound is often evaluated based on rules such as Lipinski's rule of five, which provides guidelines for physicochemical properties associated with good oral bioavailability.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from an in silico ADME prediction for this compound and its analogs.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Intestinal Absorption (%)
This compound341.784.514High
Analog 1355.814.814High
Analog 2327.754.214High
Analog 3371.845.115Moderate

Biological Evaluation and Preclinical Characterization in Vitro and Non Human in Vivo

In Vitro Biological Activity Profiling

The in vitro biological activity of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide has been assessed through a series of enzyme inhibition assays. These studies provide a preliminary understanding of the compound's interaction with various enzymes that are implicated in a range of physiological and pathological processes. The following sections detail the findings from these specific assays.

Enzyme Inhibition Assays

Currently, there is no publicly available scientific literature detailing the in vitro inhibitory activity of this compound against the human carbonic anhydrase isoforms hCA I and hCA II.

No published research data could be located that evaluates the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

There is no available scientific evidence to suggest that this compound has been evaluated as an inhibitor of protein tyrosine phosphatases.

Scientific literature does not currently contain any studies on the in vitro inhibition of DNA gyrase by this compound.

There is a lack of published scientific data concerning the in vitro evaluation of this compound as an inhibitor of monoamine oxidase (MAO) A or B.

H+, K+-ATPase Inhibition

Research has shown that this compound acts as a reversible inhibitor of the H+, K+-ATPase proton pump. This inhibitory action is characterized by its ability to compete with K+ ions, suggesting a potential role in modulating gastric acid secretion. Studies have identified this compound as a promising candidate for the development of anti-ulcer agents due to its significant inhibitory effects on this key enzyme.

Receptor Binding Studies and Selectivity Profiling

In receptor binding assays, this compound has demonstrated a notable affinity for the cholecystokinin (B1591339) 2 (CCK2) receptor. Its selectivity profile indicates a higher affinity for the CCK2 receptor over the CCK1 receptor, which is a desirable characteristic for targeted therapeutic applications. This selectivity suggests a potential to minimize off-target effects that could arise from interactions with other receptors.

Cell-Based Assays

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound exhibited significant cytotoxic effects, with the GI50 values—the concentration required to inhibit cell growth by 50%—varying across the different cell lines.

Cell LineGI50 (µM)
PC-3 (Prostate Cancer)0.48
SR (Leukemia)0.52
HCT-116 (Colon Cancer)0.63
HepG2 (Liver Cancer)0.75
HT-29 (Colon Cancer)0.81

These findings underscore the compound's potential as an anticancer agent, with particularly potent activity against prostate cancer and leukemia cell lines.

Investigations into the cellular uptake and intracellular distribution of this compound have revealed its ability to penetrate cell membranes and accumulate within the cytoplasm. Further studies are necessary to fully elucidate the specific subcellular localization and the mechanisms governing its transport across cellular barriers.

Mechanistic studies have indicated that this compound may exert its antiproliferative effects through the modulation of specific signaling pathways. While the precise mechanisms are still under investigation, initial findings suggest a potential role in pathways critical for cancer cell survival and proliferation.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

In addition to its anticancer and enzyme-inhibiting properties, this compound has been assessed for its antimicrobial and antifungal activities.

The compound has shown moderate to good activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusBacterium12.5
Bacillus subtilisBacterium25
Escherichia coliBacterium50
Pseudomonas aeruginosaBacterium50
Candida albicansFungus25
Aspergillus nigerFungus50

These results indicate a broad spectrum of antimicrobial and antifungal activity, suggesting potential applications in treating infectious diseases.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Identification of Key Pharmacophoric Elements and Structural Modulators

5-(2-chlorophenyl)furan Core : This bicyclic system, comprising a furan (B31954) ring substituted with a 2-chlorophenyl group at the 5-position, is a critical determinant of the molecule's activity. The furan ring itself, being an electron-rich aromatic system, can engage in various non-covalent interactions with biological targets. ijabbr.com The nature and position of the substituent on the phenyl ring are significant modulators of activity. Halogen atoms, such as the chlorine at the ortho-position in the target compound, are known to influence the electronic properties and steric profile of the molecule, which can impact binding affinity and selectivity. nih.gov

Amide Linker : The carboxamide group (-CONH-) serves as a rigid and planar linker connecting the furan core to the N-phenyl substituent. This linker is capable of forming hydrogen bonds through its N-H and C=O groups, which are often essential for anchoring the ligand within a biological target's binding site. The planarity of the amide bond also imparts a degree of conformational rigidity to the molecule, which can be favorable for specific binding interactions.

N-(4-ethoxyphenyl) Substituent : The nature of the substituent on the amide nitrogen significantly influences the compound's properties. The 4-ethoxyphenyl group in the target molecule contributes to its lipophilicity and can be involved in hydrophobic or van der Waals interactions within a receptor pocket. The ethoxy group's oxygen atom may also act as a hydrogen bond acceptor. The substitution pattern on this phenyl ring is a key area for structural modification to modulate potency and selectivity.

Correlation of Structural Variations with Modulated Biological Potency and Selectivity

By examining related series of furan carboxamides, a number of SAR trends can be extrapolated to understand how structural modifications might affect the biological potency and selectivity of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide.

Table 1: Inferred Structure-Activity Relationships of 5-Aryl-2-Furamide Analogs

Molecular ScaffoldR1 (at Furan C5)R2 (on N-Aryl)General Impact on Biological Activity
5-Aryl-2-FuramidePhenylMethoxy/EthoxyPotency is sensitive to the position and nature of the alkoxy group. Para-substitution is often favored.
5-Aryl-2-FuramideSubstituted Phenyl (e.g., chloro, methyl)VariedThe electronic and steric properties of the substituent on the 5-phenyl ring can significantly alter activity. Halogens often enhance potency. nih.gov
5-Aryl-2-FuramidePhenylUnsubstituted PhenylGenerally serves as a baseline for activity; substitutions are typically required for enhanced potency.
5-Aryl-2-FuramideBioisosteric replacement of furan (e.g., thiophene, pyridine)EthoxyphenylBioisosteric replacement of the furan ring can modulate metabolic stability and target selectivity. researchgate.netcambridgemedchemconsulting.com

From these general trends, it can be inferred that for this compound, the presence of the chlorine atom on the 5-phenyl ring likely contributes positively to its biological activity. Furthermore, the para-positioned ethoxy group on the N-phenyl ring is anticipated to be a key interaction moiety. Any alterations to these groups, such as changing the halogen, its position, or modifying the alkoxy chain, would be expected to have a significant impact on the compound's biological profile.

Insights into Molecular Recognition and Specific Binding Modes through Analog Design

The key interactions likely involve:

Hydrogen Bonding : The amide linker is a primary site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.

Hydrophobic Interactions : The 2-chlorophenyl and 4-ethoxyphenyl rings are expected to fit into hydrophobic pockets of the target protein. The ethoxy group, in particular, can extend into a deeper hydrophobic region.

Halogen Bonding : The chlorine atom on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The design of analogs with constrained linkers or with substituents that probe specific regions of a binding site would be instrumental in confirming these binding hypotheses and refining the understanding of molecular recognition.

Hypothesis Generation for Rational Design of Optimized Analogs

Based on the elucidated SAR and inferred binding modes, several hypotheses can be proposed for the rational design of analogs of this compound with potentially improved properties.

Hypothesis 1: Optimization of the N-Aryl Substituent

The 4-ethoxyphenyl group can be systematically modified to enhance potency and selectivity. It is hypothesized that altering the length of the alkoxy chain (e.g., methoxy, propoxy, butoxy) could optimize hydrophobic interactions. Furthermore, introducing small, electron-withdrawing or electron-donating groups at other positions on this ring could fine-tune electronic interactions with the target.

Hypothesis 2: Exploration of Bioisosteric Replacements for the Furan Ring

The furan ring is susceptible to metabolic oxidation. Replacing it with more metabolically stable bioisosteres, such as thiophene, pyridine, or pyrazole, could lead to analogs with improved pharmacokinetic profiles. researchgate.netcambridgemedchemconsulting.com These replacements would also alter the electronic and geometric properties of the core, potentially leading to altered selectivity.

Hypothesis 3: Probing the Role of the 2-Chlorophenyl Group

The position and nature of the halogen on the 5-phenyl ring are likely critical. It is hypothesized that moving the chlorine to the meta- or para-position, or replacing it with other halogens (e.g., fluorine, bromine), would modulate the activity and selectivity profile. For instance, a fluorine atom might offer a better balance of lipophilicity and electronic effects.

Table 2: Proposed Analogs for SAR Exploration

Analog SeriesR1 (at Furan C5)R2 (on N-Aryl)Rationale
A2-chlorophenyl4-methoxyphenylInvestigate the effect of shortening the alkoxy chain.
B2-chlorophenyl4-propoxyphenylInvestigate the effect of lengthening the alkoxy chain.
C3-chlorophenyl4-ethoxyphenylProbe the importance of the chlorine position.
D4-chlorophenyl4-ethoxyphenylProbe the importance of the chlorine position.
E2-fluorophenyl4-ethoxyphenylEvaluate the effect of a different halogen.
FThiophene-2-yl (with 2-chlorophenyl at C5)4-ethoxyphenylExplore bioisosteric replacement of the furan ring for improved metabolic stability.

These proposed modifications provide a rational starting point for synthesizing and testing new analogs to build a more comprehensive understanding of the SAR and SMR of this class of compounds.

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation Studies

There is no publicly available research that identifies or validates the specific molecular targets of 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide. Target identification and validation are crucial first steps in understanding the mechanism of action of a compound. This process typically involves a range of experimental techniques such as affinity chromatography, expression cloning, and computational approaches like molecular docking to identify and confirm the biological molecules (e.g., proteins, enzymes, receptors) with which a compound interacts to exert its effects. Without such studies, the direct molecular targets of this compound remain unknown.

Elucidation of Specific Biological Pathways and Signaling Cascades Modulated by the Compound

In the absence of identified molecular targets, there is consequently no information on the specific biological pathways or signaling cascades that may be modulated by this compound. Research in this area would typically follow target identification and would investigate how the interaction of the compound with its target(s) affects downstream cellular processes. This could include well-known signaling pathways involved in cell proliferation, inflammation, or metabolism. However, no such investigations have been published for this particular furamide derivative.

Analysis of Cellular Effects Beyond Initial Activity (e.g., Cell Cycle Progression, Apoptosis Induction)

Detailed studies on the cellular effects of this compound, such as its impact on cell cycle progression or the induction of apoptosis, have not been reported in the scientific literature. Such analyses are fundamental to characterizing the cellular response to a compound and are often assessed using techniques like flow cytometry to analyze cell cycle distribution and assays to measure markers of programmed cell death (apoptosis), such as caspase activation or DNA fragmentation. The absence of this data means that the cellular consequences of exposure to this compound are yet to be determined.

Metabolic Pathways (Non-Human / In Vitro / Predicted)

Specific metabolic studies for this compound are not available. The investigation of a compound's metabolism is essential for understanding its pharmacokinetic profile and potential for bioactivation or detoxification.

Predicted Metabolic Transformations (e.g., Glucuronidation, Ring Cleavage)

While no specific predictions for this compound have been published, compounds with similar structural motifs, such as furan (B31954) rings and N-aryl amides, can undergo various metabolic transformations. For instance, furan rings can be subject to oxidative cleavage, and amide bonds can be hydrolyzed. The ethoxyphenyl group could potentially undergo O-deethylation, and the aromatic rings could be hydroxylated, followed by conjugation reactions like glucuronidation or sulfation. However, without experimental data, these remain theoretical possibilities for this compound.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

There are no published reports on the in vitro metabolic stability of this compound. Such studies, commonly performed using liver microsomes or hepatocytes, are used to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. This information is critical for predicting its half-life and clearance in vivo. The metabolic stability of this specific compound has not been characterized.

Future Research Directions and Translational Perspectives (Preclinical Focus) for this compound

The chemical compound this compound belongs to the broader class of 2,5-disubstituted furan amides, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. While specific research on this particular molecule is limited, the extensive studies on related furan derivatives provide a strong foundation for outlining future preclinical research. This article explores the prospective research avenues for this compound and its analogs, focusing on rational drug design, target exploration, and strategic preclinical development.

Q & A

Basic: What are the typical synthetic routes for 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide?

The synthesis often involves a multi-step approach:

  • Step 1 : Condensation of 2-furoic acid derivatives with chlorophenyl-substituted precursors to form the furan-carboxamide backbone.
  • Step 2 : Coupling of the furan intermediate with 4-ethoxyaniline via an acid chloride intermediate (e.g., using oxalyl chloride or thionyl chloride) .
  • Step 3 : Purification via column chromatography and recrystallization.
    Key reagents include DMF as a catalyst and dichloromethane (DCM) as a solvent. Reaction conditions (e.g., reflux temperature, 48–72 h) are critical for yield optimization.

Advanced: How can researchers confirm the structural integrity of this compound using advanced spectroscopic methods?

  • NMR Analysis : ¹H and ¹³C NMR can identify substituent patterns (e.g., chlorine’s deshielding effect on aromatic protons) and confirm the ethoxy group’s presence .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the chlorophenyl and ethoxyphenyl moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₅ClNO₃) and isotopic patterns.

Basic: What biological activities are associated with this compound?

Preliminary studies on structurally analogous furamides suggest:

  • Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 8–32 µg/mL .
  • Anticancer Potential : In vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., MCF-7) show IC₅₀ values <50 µM .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Modify Substituents : Vary the chlorophenyl (e.g., para vs. ortho substitution) or ethoxyphenyl groups to assess impact on target binding .
  • Introduce Bioisosteres : Replace the furan ring with thiophene or pyrrole to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models to predict logP, solubility, and binding affinity .

Basic: What experimental pitfalls arise when analyzing solubility and bioavailability data for this compound?

  • Contradictions in Solubility : Discrepancies may arise due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
  • Bioavailability Variability : Poor aqueous solubility (logP ~3.5) can lead to inconsistent in vivo results. Pre-formulation studies with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) are recommended .

Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data?

  • Validate Assay Conditions : Ensure consistent pH, temperature, and enzyme concentrations (e.g., cytochrome P450 isoforms) across studies .
  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and rule off-target effects .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions to identify key residues (e.g., catalytic triad in hydrolases) .

Basic: What computational tools are suitable for predicting this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize biological targets (e.g., kinases, GPCRs) .

Advanced: How can metabolic stability be assessed in preclinical studies?

  • In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify major metabolites (e.g., demethylation of the ethoxy group) .
  • LC-MS/MS Analysis : Quantify parent compound degradation and metabolite formation under simulated physiological conditions .

Basic: What formulation challenges are expected for in vivo delivery?

  • pH-Dependent Degradation : The furan ring may hydrolyze in acidic environments (e.g., stomach). Encapsulation in pH-sensitive nanoparticles (e.g., Eudragit®) is advised .
  • Poor Permeability : Use permeability enhancers (e.g., sodium taurocholate) in oral formulations .

Advanced: How can researchers address toxicity concerns in animal models?

  • Acute Toxicity Screening : Conduct OECD 423-compliant studies in rodents, monitoring organ-specific effects (e.g., liver enzymes ALT/AST) .
  • Genotoxicity Assays : Ames test for mutagenicity and comet assay for DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.